molecular formula C14H16N2O7S B1581152 Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]- CAS No. 70185-87-4

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-

Cat. No. B1581152
CAS RN: 70185-87-4
M. Wt: 356.35 g/mol
InChI Key: DIOSHTLNZVXJOF-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-” is a chemical compound with the molecular formula C14H16N2O7S and a molecular weight of 356.35 . It is often used for research and development purposes .


Molecular Structure Analysis

This compound contains a total of 40 bonds; 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amide (aliphatic), 2 ketones (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

The synthesis of -SO3H containing diamine monomers, including derivatives similar to the query compound, has been reported to contribute significantly to the development of sulfonated naphthalic polyimides (polynaphthalimides). These materials show promising applications as proton exchange membranes (PEMs) in fuel cells due to their excellent thermal stability, mechanical properties, and proton conductivity. The introduction of fluorinated groups was found to enhance dimensional stability and reduce methanol permeability, indicating their potential for improving fuel cell efficiency and durability (Yang Song et al., 2013).

Catalysis in Polymerization Processes

Another study explores the use of palladium aryl sulfonate phosphine catalysts derived from benzenesulfonic acid compounds for the copolymerization of acrylates with ethene. These catalysts have shown to effectively homopolymerize ethylene and copolymerize ethylene with acrylates or norbornenes, suggesting their utility in creating high molecular weight polymers with high yields and comonomer incorporations (K. Skupov et al., 2007).

Treatment of Dye Solutions

Research into novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, indicates advancements in the treatment of dye solutions. The presence of sulfonated groups enhances water permeation and dye rejection capabilities, demonstrating the role of such compounds in improving the efficiency of water treatment processes (Yang Liu et al., 2012).

Safety And Hazards

Safety data suggests that exposure to this compound should be avoided. If inhaled or ingested, medical attention should be sought immediately. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .

properties

IUPAC Name

2,5-bis(3-oxobutanoylamino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7S/c1-8(17)5-13(19)15-10-3-4-11(12(7-10)24(21,22)23)16-14(20)6-9(2)18/h3-4,7H,5-6H2,1-2H3,(H,15,19)(H,16,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSHTLNZVXJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072037
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-

CAS RN

70185-87-4
Record name 2,5-Bis[(1,3-dioxobutyl)amino]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70185-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,5-bis((1,3-dioxobutyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070185874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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